molecular formula C12H13NO5S2 B2533650 methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1428370-98-2

methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2533650
CAS RN: 1428370-98-2
M. Wt: 315.36
InChI Key: IYJBXCCMKOAZJW-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, also known as MFS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MFS is a sulfonamide derivative with a thiophene ring, and its synthesis involves the reaction of sulfonamide with thiophene and furan-3-yl ethyl bromide.

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors .

Material Science

The unique properties of thiophene derivatives make them valuable in material science:

Other Pharmacological Properties

Beyond the fields mentioned above, thiophene-containing compounds exhibit additional pharmacological effects:

Synthetic Strategies

Various synthetic methods lead to thiophene derivatives. These include condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Additionally, recent advances in cyclization techniques have enabled the synthesis of 2,3,5-trisubstituted thiophenes .

properties

IUPAC Name

methyl 3-[2-(furan-3-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S2/c1-17-12(14)11-10(4-7-19-11)20(15,16)13-5-2-9-3-6-18-8-9/h3-4,6-8,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJBXCCMKOAZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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